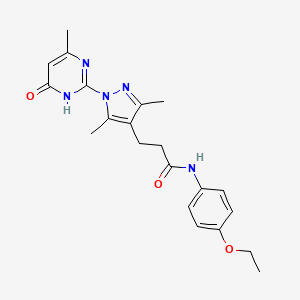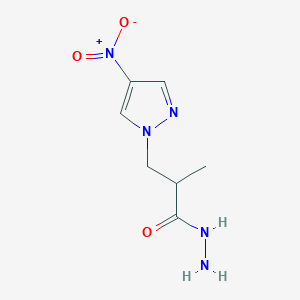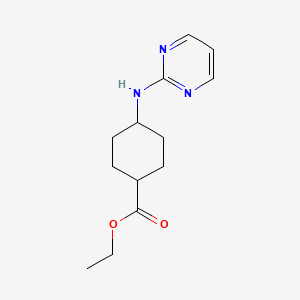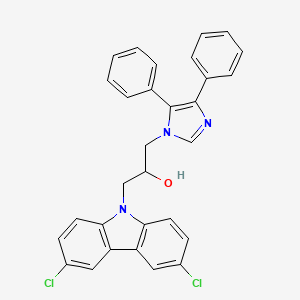![molecular formula C17H21N3O3S B2785611 3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one CAS No. 2097929-43-4](/img/structure/B2785611.png)
3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MTDP" and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of MTDP is not fully understood, but it is believed to involve the modulation of dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward and motivation. MTDP is thought to bind to dopamine receptors and modulate their activity, resulting in changes in behavior and mood.
Biochemical and Physiological Effects:
MTDP has been shown to have a range of biochemical and physiological effects, including changes in behavior, mood, and cognition. In animal studies, MTDP has been shown to increase locomotor activity and induce hyperactivity. MTDP has also been shown to increase dopamine release in the brain, which may contribute to its effects on behavior and mood.
实验室实验的优点和局限性
MTDP has several advantages for use in lab experiments, including its high potency and selectivity for dopamine receptors. However, there are also limitations to its use, including its complex synthesis process and potential toxicity.
未来方向
There are several future directions for research on MTDP. One area of research is the development of new synthetic methods for MTDP that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of MTDP in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of MTDP and its effects on behavior and cognition.
In conclusion, MTDP is a chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its complex synthesis process and potential toxicity present challenges for its use in lab experiments, but its high potency and selectivity for dopamine receptors make it a valuable tool for studying the mechanisms of addiction and drug abuse. Further research is needed to fully understand the potential therapeutic applications of MTDP and its effects on behavior and cognition.
合成方法
MTDP can be synthesized through a multistep process involving various reagents and solvents. The first step involves the reaction of 4-(1,2,5-thiadiazol-3-yloxy)piperidine with 3-(4-methoxyphenyl)propan-1-one in the presence of a base catalyst. This reaction results in the formation of an intermediate compound, which is then subjected to further reactions to yield the final product, MTDP. The synthesis of MTDP is a complex process that requires expertise in organic chemistry.
科学研究应用
MTDP has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MTDP has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In pharmacology, MTDP has been studied for its effects on the central nervous system, including its ability to modulate dopamine receptors. In neuroscience, MTDP has been studied for its potential as a tool for studying the mechanisms of addiction and drug abuse.
属性
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-22-14-5-2-13(3-6-14)4-7-17(21)20-10-8-15(9-11-20)23-16-12-18-24-19-16/h2-3,5-6,12,15H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYVQFDSYHBITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(sec-butyl)-2-{[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B2785532.png)
![N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/no-structure.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2785534.png)
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2785535.png)


![5-chloro-N-[2-methyl-5-(propanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2785538.png)
![2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2785543.png)

![4-[(Methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2785546.png)
![N-(2-hydroxyethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2785548.png)
![2-{[3-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoic acid](/img/structure/B2785549.png)

